molecular formula C14H11NO5 B14373299 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid CAS No. 91459-85-7

3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid

Cat. No.: B14373299
CAS No.: 91459-85-7
M. Wt: 273.24 g/mol
InChI Key: RDKYOSRDTQCCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is an aromatic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. Its structure consists of a benzene ring substituted with an aminophenoxy group and two carboxylic acid groups, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid typically involves the following steps:

    Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The intermediate product is esterified with phthalic anhydride to introduce the carboxylic acid groups.

    Hydrolysis: Finally, the ester groups are hydrolyzed to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid exerts its effects depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar structure but lacks the aminophenoxy group.

    Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,3-positions.

    Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,4-positions.

Uniqueness

3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is unique due to the presence of both an aminophenoxy group and two carboxylic acid groups on the benzene ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

91459-85-7

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

3-(4-aminophenoxy)phthalic acid

InChI

InChI=1S/C14H11NO5/c15-8-4-6-9(7-5-8)20-11-3-1-2-10(13(16)17)12(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19)

InChI Key

RDKYOSRDTQCCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.